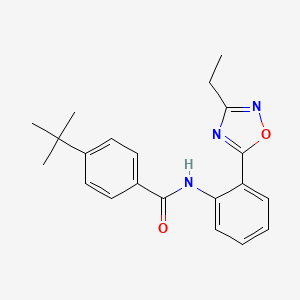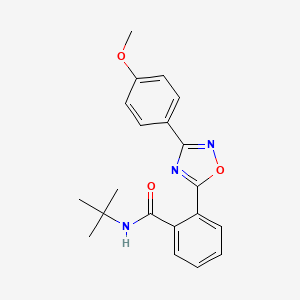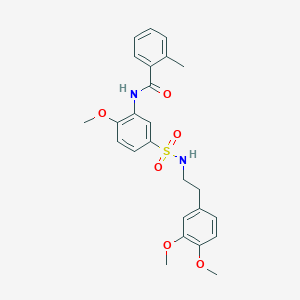
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, also known as DMT sulfone, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMT sulfone belongs to the family of tryptamine derivatives, which are known to have psychoactive effects. However, DMT sulfone is not used for recreational purposes, but rather for scientific research.
Mécanisme D'action
The exact mechanism of action of N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone is not fully understood. However, it is believed to exert its effects through the activation of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell survival, neuroprotection, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound sulfone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. This compound sulfone has also been shown to protect neurons from damage and promote cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to administer to cells or animals. However, this compound sulfone has some limitations, including its potential toxicity and the lack of understanding of its long-term effects.
Orientations Futures
There are several future directions for the study of N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone. One direction is to investigate its potential use in the treatment of various diseases, including neurodegenerative diseases and inflammatory disorders. Another direction is to further elucidate its mechanism of action and the signaling pathways involved. Additionally, more research is needed to determine the safety and long-term effects of this compound sulfone.
Méthodes De Synthèse
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone can be synthesized through a multistep process that involves the reaction of 3,4-dimethoxyphenethylamine with sulfur trioxide and subsequent reactions with other reagents. The synthesis of this compound sulfone is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and antioxidant properties. This compound sulfone has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methoxyphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-17-7-5-6-8-20(17)25(28)27-21-16-19(10-12-22(21)31-2)34(29,30)26-14-13-18-9-11-23(32-3)24(15-18)33-4/h5-12,15-16,26H,13-14H2,1-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZICUNKBXRHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


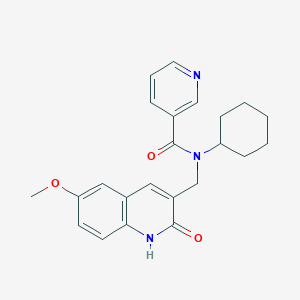


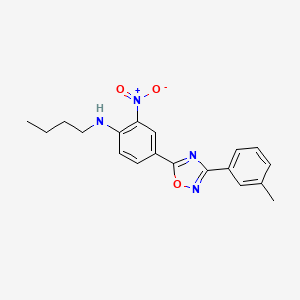


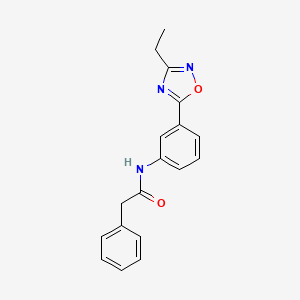
![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)
